N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 4-methylthiazol-2-yl group at the amide nitrogen and a 1H-pyrrol-1-yl moiety at the para position of the benzene ring. The 4-methylthiazole moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity in antiviral and antimicrobial agents . The pyrrole substituent introduces aromatic π-electron density, which may influence binding interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C15H13N3OS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C15H13N3OS/c1-11-10-20-15(16-11)17-14(19)12-4-6-13(7-5-12)18-8-2-3-9-18/h2-10H,1H3,(H,16,17,19) |
InChI Key |
MJVXZLHNGAUAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrrole Ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The thiazole and pyrrole rings are then coupled to a benzamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrrole rings.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide and its analogs:
Structural and Functional Analysis
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s pyrrole group (electron-rich) contrasts with sulfonamide/sulfanyl-triazole substituents in analogs . Electron-withdrawing groups (e.g., sulfonamide in Pritelivir) may enhance binding to viral enzymes like herpesvirus helicase-primase .
Biological Activity Correlations :
- Pritelivir’s anti-herpetic efficacy is attributed to its sulfonamide and pyridinylphenyl groups, which facilitate interactions with viral targets . The absence of these groups in the target compound suggests possible differences in potency or mechanism.
- Compounds with triazole-sulfanyl linkages () exhibit moderate similarity scores (0.479–0.500), implying shared pharmacophoric elements but divergent side-chain interactions .
Physicochemical Properties :
- The pyrrole substituent in the target compound may reduce aqueous solubility compared to sulfonamide-containing analogs like Pritelivir, which are formulated for oral or vaginal delivery .
- Pyridine or morpholine moieties in analogs (–5) enhance hydrogen-bonding capacity, critical for crossing biological membranes .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.
Compound Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and a benzamide structure, which contribute to its biological activity. The molecular formula is CHNOS, and it has a molecular weight of approximately 248.31 g/mol. The presence of the thiazole ring is particularly notable as it serves as a pharmacophore, enhancing the compound's potential for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole structures often exhibit significant antimicrobial properties. For instance, the thiazole moiety has been linked to activity against various pathogens. A study highlighted that derivatives of thiazole showed effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (mM) |
|---|---|---|
| 5b | C. albicans | 3.92 |
| 5c | A. niger | 4.01 |
| 16e | Various Bacteria | 0.4 |
The integration of electron-withdrawing groups in the para position of the benzene ring enhances the activity against these pathogens .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, particularly those associated with breast and lung cancers. For example, compounds similar to this structure have shown promising results in inhibiting EGFR and HER-2 kinase activities, which are crucial targets in cancer therapy .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| YH-9 | MCF-7 | 12 |
| YH-9 | SK-BR-3 | 8 |
| YH-9 | A549 | 15 |
The compound's mechanism of action involves binding to specific receptors, leading to reduced cell viability in malignant cells while sparing healthy cells .
The biological activity of this compound is attributed to its interaction with key biological targets:
- Kinase Inhibition : The compound acts as an inhibitor of various kinases involved in cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : The thiazole ring interacts with microbial membranes or enzymes critical for their survival.
Case Studies
Several case studies have illustrated the efficacy of similar compounds:
- Case Study on Anticancer Efficacy :
- A study involving thiazole derivatives demonstrated significant inhibition of tumor growth in xenograft models, showcasing their potential as anticancer agents.
- Case Study on Antimicrobial Activity :
- Research on thiazole-based compounds revealed effective treatment outcomes against resistant strains of bacteria, highlighting their role in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
